molecular formula C7H10BrNO2 B3192470 1-Acetyl-3-bromopiperidin-4-one CAS No. 62829-47-4

1-Acetyl-3-bromopiperidin-4-one

Cat. No.: B3192470
CAS No.: 62829-47-4
M. Wt: 220.06 g/mol
InChI Key: VUSGNHLCUXKGDY-UHFFFAOYSA-N
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Description

1-Acetyl-3-bromopiperidin-4-one is a heterocyclic organic compound that belongs to the piperidine family. This compound is characterized by a piperidine ring substituted with an acetyl group at the first position and a bromine atom at the third position. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and organic compounds due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Acetyl-3-bromopiperidin-4-one can be synthesized through several methods. One common approach involves the bromination of 1-acetylpiperidin-4-one. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the third position of the piperidine ring .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

1-Acetyl-3-bromopiperidin-4-one undergoes various chemical reactions, including:

Oxidation:

  • The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction:

  • Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of alcohols or amines.

Substitution:

Common Reagents and Conditions:

  • Oxidizing agents: Potassium permanganate, chromium trioxide
  • Reducing agents: Lithium aluminum hydride, sodium borohydride
  • Solvents: Acetic acid, dichloromethane, ethanol

Major Products:

Scientific Research Applications

1-Acetyl-3-bromopiperidin-4-one has a wide range of applications in scientific research:

Chemistry:

  • It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology:

  • The compound is employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

Medicine:

Industry:

Mechanism of Action

The mechanism of action of 1-acetyl-3-bromopiperidin-4-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

1-Acetyl-3-bromopiperidin-4-one can be compared with other piperidine derivatives such as:

The uniqueness of this compound lies in its combined acetyl and bromine substitutions, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

1-acetyl-3-bromopiperidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrNO2/c1-5(10)9-3-2-7(11)6(8)4-9/h6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUSGNHLCUXKGDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(=O)C(C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301303369
Record name 1-Acetyl-3-bromo-4-piperidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301303369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62829-47-4
Record name 1-Acetyl-3-bromo-4-piperidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62829-47-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Acetyl-3-bromo-4-piperidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301303369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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